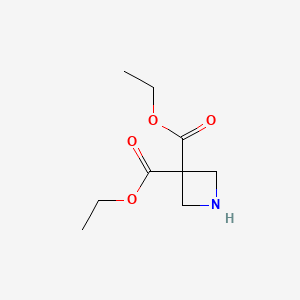
Diethyl azetidine-3,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl azetidine-3,3-dicarboxylate is a four-membered nitrogen-containing heterocycle with two ester functional groups
准备方法
Synthetic Routes and Reaction Conditions: Diethyl azetidine-3,3-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of diethyl 2-aminomalonate with ethyl chloroformate under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions: Diethyl azetidine-3,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or the carbon atoms of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols or amines.
科学研究应用
Diethyl azetidine-3,3-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the design of enzyme inhibitors and other biologically active molecules.
Industry: this compound is used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of diethyl azetidine-3,3-dicarboxylate involves its ability to undergo ring-opening reactions due to the strain in the four-membered ring. This strain makes the compound highly reactive, allowing it to interact with various molecular targets. The specific pathways and molecular targets depend on the context of its use, such as in enzyme inhibition or polymerization reactions.
相似化合物的比较
Azetidine-2,3-dicarboxylate: Another azetidine derivative with similar reactivity but different substitution patterns.
Aziridine-2,3-dicarboxylate: A three-membered nitrogen-containing ring with similar applications but higher ring strain.
Pyrrolidine-2,3-dicarboxylate: A five-membered ring with less strain and different reactivity.
Uniqueness: Diethyl azetidine-3,3-dicarboxylate is unique due to its specific substitution pattern and the presence of two ester groups, which provide additional sites for chemical modification. Its four-membered ring structure also imparts distinct reactivity compared to other nitrogen-containing heterocycles.
属性
分子式 |
C9H15NO4 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
diethyl azetidine-3,3-dicarboxylate |
InChI |
InChI=1S/C9H15NO4/c1-3-13-7(11)9(5-10-6-9)8(12)14-4-2/h10H,3-6H2,1-2H3 |
InChI 键 |
ZRMCEVQIPPFZSA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CNC1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


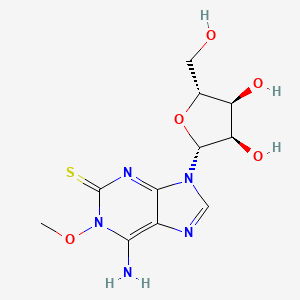
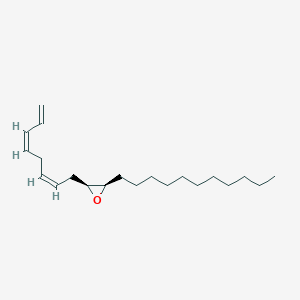
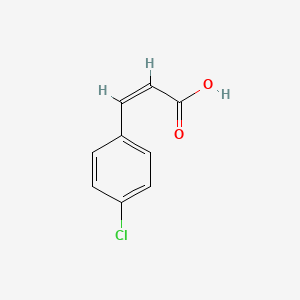
![2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B15216845.png)

![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B15216853.png)
![Azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15216857.png)
![{2-[(Pyridazin-3-yl)oxy]phenyl}methanol](/img/structure/B15216871.png)
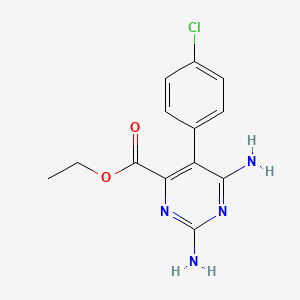
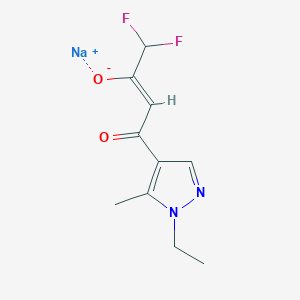
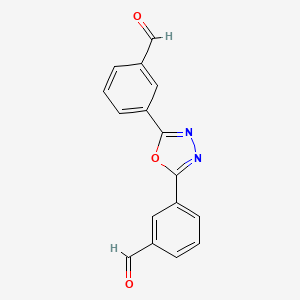
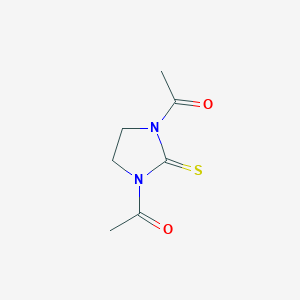
![8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B15216901.png)
![3,3'-Methylenebis[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B15216904.png)
